1-Chloro-4-ethoxy-2,5-difluorobenzene
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Overview
Description
1-Chloro-4-ethoxy-2,5-difluorobenzene is a halogenated aromatic compound. It is characterized by the presence of chlorine, ethoxy, and difluoro substituents on a benzene ring. This compound is used in various fields, including medical research, environmental research, and industrial applications.
Preparation Methods
The synthesis of 1-Chloro-4-ethoxy-2,5-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1-chloro-2,5-difluorobenzene with ethyl alcohol in the presence of a catalyst under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Chloro-4-ethoxy-2,5-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where the ethoxy or chlorine groups can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-ethoxy-2,5-difluorobenzene is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-ethoxy-2,5-difluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-withdrawing groups like chlorine and fluorine makes the benzene ring more susceptible to nucleophilic attack, facilitating various chemical transformations .
Comparison with Similar Compounds
1-Chloro-4-ethoxy-2,5-difluorobenzene can be compared with other halogenated aromatic compounds such as:
1-Chloro-2,4-difluorobenzene: Similar in structure but lacks the ethoxy group, making it less reactive in certain substitution reactions.
1-Chloro-2,5-difluorobenzene: Similar but without the ethoxy group, affecting its chemical reactivity and applications.
The presence of the ethoxy group in this compound enhances its reactivity and makes it unique for specific applications in synthesis and research.
Properties
IUPAC Name |
1-chloro-4-ethoxy-2,5-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c1-2-12-8-4-6(10)5(9)3-7(8)11/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGWGPDRBHWIOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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